molecular formula C8H10FNO B574904 2-Amino-2-(3-fluorophenyl)ethanol CAS No. 179811-61-1

2-Amino-2-(3-fluorophenyl)ethanol

Cat. No.: B574904
CAS No.: 179811-61-1
M. Wt: 155.172
InChI Key: ZPXAEESIPIUPTJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Amino-2-(3-fluorophenyl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, which in turn affect cellular functions. The compound’s ability to bind to enzymes and proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, which are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects are often observed, indicating the importance of dosage in determining the compound’s impact .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its biochemical effects. Understanding the transport mechanisms is essential for determining the compound’s distribution and activity within the body .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The compound’s localization can influence its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-(3-fluorophenyl)ethanol can be synthesized through several methods. One common method involves the asymmetric reduction of 2-azido ketones using alcohol dehydrogenase-catalyzed reactions followed by Pd nanoparticle-catalyzed hydrogenation of the resulting azido alcohols . This method provides both enantiomers of aromatic 1,2-amino alcohols in high yields and excellent optical purity (ee >99%).

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the reaction of o-aminophenol with fluorophenyl ethanol under heating conditions using a catalyst or a solvent . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluorophenyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-2-(3-fluorophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of pesticides and flavoring agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(3-fluorophenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

2-amino-2-(3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXAEESIPIUPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666668
Record name 2-Amino-2-(3-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179811-61-1
Record name 2-Amino-2-(3-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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